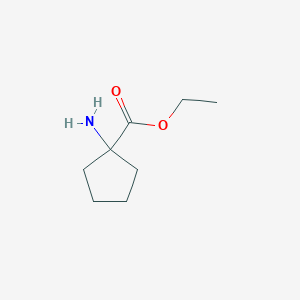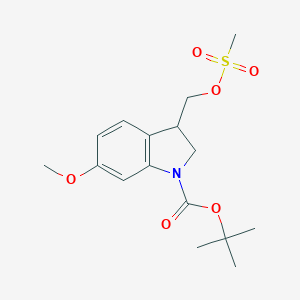
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized in the laboratory using specific methods.
Wirkmechanismus
The mechanism of action of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine in the brain. This, in turn, leads to an increase in the concentration of acetylcholine, which is important for cognitive function.
Biochemische Und Physiologische Effekte
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, it has been shown to have a positive effect on cognitive function by increasing the concentration of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is that it can be easily synthesized in the laboratory using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. One area of research could focus on elucidating the compound's mechanism of action, which would provide a better understanding of its biological activities. Additionally, further studies could investigate the compound's potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Finally, research could focus on developing new synthetic methods for Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-, which could lead to the development of more potent analogs with improved biological activities.
Synthesemethoden
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- can be synthesized using a reaction between 2-fluoro-1-naphthoic acid and 2-aminoethanol in the presence of a catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. The compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
Eigenschaften
CAS-Nummer |
10016-11-2 |
|---|---|
Produktname |
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- |
Molekularformel |
C14H14FNO2 |
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
InChI-Schlüssel |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Andere CAS-Nummern |
10016-11-2 |
Synonyme |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















